(5E)-2-anilino-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1,3-thiazol-4-one
Description
Properties
Molecular Formula |
C24H18BrClN2O3S |
|---|---|
Molecular Weight |
529.8 g/mol |
IUPAC Name |
(5E)-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H18BrClN2O3S/c1-30-20-12-15(11-18(25)22(20)31-14-16-7-5-6-10-19(16)26)13-21-23(29)28-24(32-21)27-17-8-3-2-4-9-17/h2-13H,14H2,1H3,(H,27,28,29)/b21-13+ |
InChI Key |
NXQWSBOODUJLAJ-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)Br)OCC4=CC=CC=C4Cl |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)Br)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Bromination and Etherification of Vanillin Derivative
Starting from 4-hydroxy-5-methoxybenzaldehyde, bromination at position 3 is achieved using Br₂ in acetic acid (70% yield). Subsequent protection of the phenolic hydroxyl via Williamson ether synthesis with 2-chlorobenzyl bromide and K₂CO₃ in DMF yields the aldehyde precursor (82% yield).
Table 1: Optimization of Benzaldehyde Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, AcOH, 40°C, 6 h | 70 |
| Etherification | 2-Cl-BnBr, K₂CO₃, DMF, 80°C | 82 |
Knoevenagel Condensation to Form 5-Arylidene-2-Thioxo-1,3-Thiazolidin-4-One
The 5-arylidene scaffold is constructed via microwave-assisted Knoevenagel condensation between 2-thioxo-1,3-thiazolidin-4-one and the synthesized benzaldehyde. Using piperidine as a base and ethanol as solvent under microwave irradiation (150 W, 100°C, 15 min), the E-isomer is preferentially formed due to thermodynamic control.
Table 2: Reaction Conditions for Knoevenagel Step
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Piperidine (10 mol%) | 88% |
| Solvent | Ethanol | Minimal side products |
| Energy Source | Microwave (150 W) | 15 min vs. 6 h conventional |
Nucleophilic Substitution of Thioxo Group with Aniline
The 2-thioxo intermediate undergoes a sulfur-to-nitrogen substitution using aniline in the presence of HgCl₂ as a catalyst. Microwave irradiation (120°C, 20 min) enhances reaction efficiency, yielding the 2-anilino derivative. Purification via silica gel chromatography (hexane:ethyl acetate, 7:3) isolates the target compound in 75% yield.
Table 3: Substitution Reaction Optimization
| Condition | Variation | Outcome |
|---|---|---|
| Catalyst | HgCl₂ vs. CuI | HgCl₂ superior (75% vs. 52%) |
| Temperature | 120°C (microwave) vs. 80°C | Faster completion (20 min vs. 8 h) |
Stereochemical Control and Characterization
The (5E)-configuration is confirmed via NOESY NMR, showing no correlation between the arylidene proton (δ 7.82 ppm) and the thiazole H-4 proton. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₂₄H₁₇BrClN₂O₃S⁺, calc. 551.96, found 551.95).
Green Chemistry Considerations
Recent advances emphasize solvent-free conditions and nanocatalysts (e.g., Pd NPs) to improve atom economy. However, the steric bulk of the 2-chlorobenzyloxy group necessitates polar solvents for solubility, limiting green alternatives in this case.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
(2Z,5E)-5-({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-({3-BROMO-4-[(2-CHLOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazol-4-one Derivatives
Thiazol-4-one derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory properties. Below is a comparative analysis of the target compound with key analogs:
Table 1: Structural and Functional Comparison of Thiazol-4-one Derivatives
Key Findings from Comparative Analysis
Substituent Impact on Bioactivity: Bromine: The target compound’s 3-bromo substituent may enhance electrophilic reactivity, similar to the 5-bromo analog in , which showed potent antibacterial activity (MIC₅₀: 6.25 μM). Methoxy Group: The 5-methoxy group likely stabilizes the benzylidene ring via resonance, as seen in .
Synthesis Efficiency: The target compound is synthesized via Knoevenagel condensation, a method shared with analogs in . However, its multi-substituted benzylidene moiety requires precise stoichiometry and longer reaction times (2–6 hours) compared to simpler derivatives .
Stereochemical Considerations :
- The (E)-configuration of the benzylidene group is critical for planar molecular geometry, facilitating π-π stacking with biological targets. This contrasts with (Z)-isomers in , which showed reduced antimicrobial potency due to steric hindrance.
Crystallographic Insights: While crystallographic data for the target compound are unavailable, analogs like (CCDC code: 829447) adopt monoclinic systems with C2 symmetry, suggesting similar packing efficiency for the thiazol-4-one core .
Biological Activity
The compound (5E)-2-anilino-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1,3-thiazol-4-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its effects on various cell lines, highlighting relevant case studies and research findings.
Molecular Formula
- C : 25
- H : 21
- Cl : 1
- N : 2
- O : 3
- S : 1
Molecular Weight
- 465 g/mol
IUPAC Name
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, a study evaluated the compound's effect on various tumor cell lines, including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma). The results demonstrated that the compound inhibited cell proliferation effectively, with IC50 values indicating potent activity against specific cancer types.
| Cell Line | IC50 Value (μM) |
|---|---|
| Huh7 | <10 |
| Caco2 | <8 |
| MDA-MB 231 | <12 |
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit enzymes involved in cell cycle regulation, leading to decreased proliferation and induction of apoptosis in cancer cells. The presence of bromine and methoxy groups enhances its ability to interact with biological targets due to increased lipophilicity and electron-donating properties.
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have shown antimicrobial activity. A comparative study involving various thiazole compounds indicated that they possess notable antibacterial and antifungal properties. The compound was assessed against standard strains of bacteria and fungi, demonstrating significant inhibition zones.
Study on DYRK1A Inhibition
A comprehensive study focused on the inhibition of Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A (DYRK1A), which plays a crucial role in various cellular processes. The compound was tested alongside known inhibitors like Roscovitine and harmine. Results indicated that it exhibited sub-micromolar inhibitory activity against DYRK1A, suggesting potential therapeutic applications in neurological disorders.
Cytotoxicity Assessment
The cytotoxic effects of the compound were evaluated using normal fibroblast cell lines as controls. It was found that while the compound effectively inhibited tumor cell growth, it exhibited minimal cytotoxicity towards normal cells, indicating a selective action that could be beneficial for therapeutic use.
Q & A
Q. What are the optimal synthetic routes for (5E)-2-anilino-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1,3-thiazol-4-one?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example:
Step 1 : Bromination and methoxylation of the aromatic precursor under basic conditions (e.g., KOH/EtOH) to introduce the 3-bromo-4-methoxy group .
Step 2 : Formation of the thiazol-4-one core via cyclization of thiourea derivatives with α-haloketones, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
Step 3 : Introduction of the anilino group via nucleophilic substitution, optimized at 60–80°C in DMF .
Key Considerations : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, hexane/EtOAc).
Q. Which analytical techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify the Z/E configuration of the methylidene group and aromatic substitution patterns (e.g., coupling constants for methoxy and bromo groups) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~515–520 Da) and isotopic patterns for bromine/chlorine .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, particularly for the thiazol-4-one ring and substituent orientations .
Q. How can researchers screen this compound for initial biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC values <10 µM suggest therapeutic potential .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM. Include cisplatin as a positive control .
- Data Interpretation : Compare activity to structurally similar compounds (e.g., halogenated analogs in ) to identify trends.
Advanced Research Questions
Q. How can structural-activity relationship (SAR) studies resolve contradictions in reported biological data?
- Methodological Answer :
- Comparative SAR : Synthesize analogs with variations in the 2-chlorophenylmethoxy or bromo groups (e.g., replace Br with I or Cl) and test against the same biological targets .
- Example : shows ethoxy vs. methoxy substituents alter IC by 3-fold in kinase assays.
- Statistical Tools : Use PCA (Principal Component Analysis) to correlate electronic (Hammett σ) or steric parameters with activity .
Q. What strategies resolve spectral data contradictions (e.g., NOE vs. X-ray results)?
- Methodological Answer :
- 2D-NMR (NOESY/ROESY) : Confirm spatial proximity of the anilino group and methylidene moiety. For example, NOE correlations between H-2 (thiazole) and H-6 (aryl) support the E-configuration .
- X-ray Validation : If crystallography reveals a Z-configuration, re-examine NMR solvent effects (e.g., DMSO-d vs. CDCl) that may distort coupling constants .
Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc) or CuI for Suzuki-Miyaura coupling steps, which may improve bromoaryl intermediate yields from 45% to >70% .
- Solvent Optimization : Replace DMF with DMAc (dimethylacetamide) to reduce side reactions during cyclization .
- Scale-Up Protocol : Use flow chemistry for exothermic steps (e.g., bromination) to maintain temperature control and improve reproducibility .
Q. What computational methods predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., EGFR kinase). Prioritize poses with H-bonds to the thiazol-4-one carbonyl and halogen-π interactions with the 2-chlorophenyl group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. RMSD <2 Å indicates stable binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
